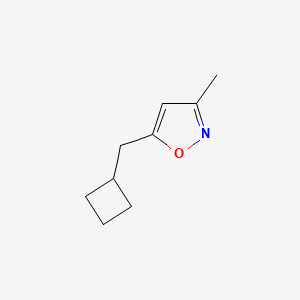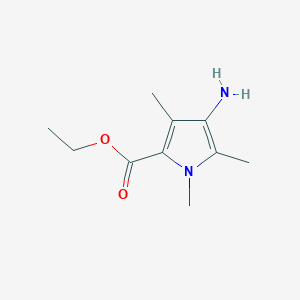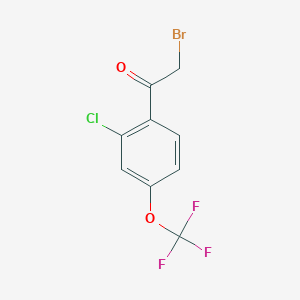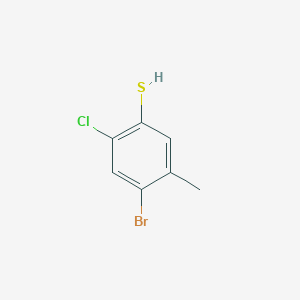
4-Bromo-2-chloro-5-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-methylbenzenethiol is an organic compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzenethiol typically involves the introduction of bromine, chlorine, and a methyl group onto a benzenethiol ring. One common method is through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-chloro-5-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzenethiol derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Applications De Recherche Scientifique
4-Bromo-2-chloro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen substituents may enhance the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chlorobenzenethiol: Lacks the methyl group, which may affect its reactivity and applications.
4-Bromo-5-chloro-2-methylbenzenethiol: Similar structure but different substitution pattern, leading to variations in chemical properties.
2-Chloro-5-methylbenzenethiol: Lacks the bromine substituent, which may influence its chemical behavior.
Uniqueness
The presence of both bromine and chlorine atoms, along with a methyl group, makes it a versatile compound for various synthetic and research purposes .
Propriétés
Formule moléculaire |
C7H6BrClS |
|---|---|
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
4-bromo-2-chloro-5-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Clé InChI |
UONSYPNBQIZMLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


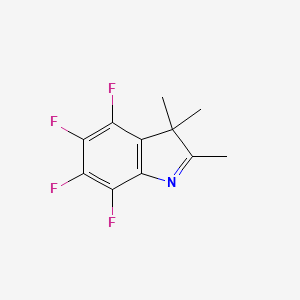
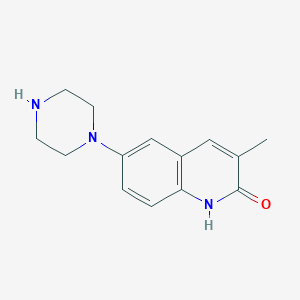
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)

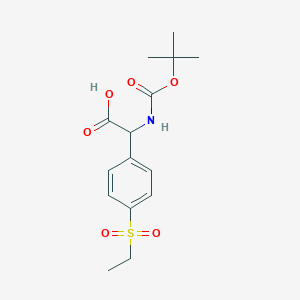
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
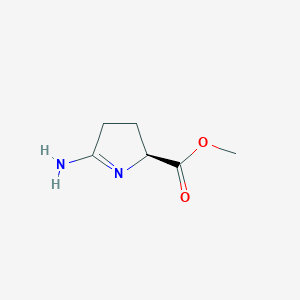
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)
![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
